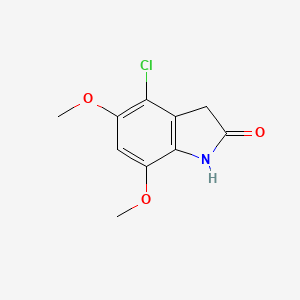

4-Chloro-5,7-dimethoxyindolin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5,7-dimethoxy-1,3-dihydroindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c1-14-6-4-7(15-2)10-5(9(6)11)3-8(13)12-10/h4H,3H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSNBUFHDELVTSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C2=C1NC(=O)C2)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations Involving 4 Chloro 5,7 Dimethoxyindolin 2 One

Strategies for the Construction of the 4-Chloro-5,7-dimethoxyindolin-2-one Core

The synthesis of the this compound core structure can be approached through various strategic disconnections of the target molecule. These strategies often involve the formation of the heterocyclic ring as the key step, starting from appropriately substituted aniline (B41778) or nitrobenzene (B124822) precursors.

Modular and Convergent Synthetic Routes

A common modular approach begins with the synthesis of a suitably substituted aniline, such as 4-chloro-2,5-dimethoxyaniline. This aniline derivative can then be subjected to a variety of cyclization strategies to form the indolin-2-one ring. One such strategy is the Gassman indole (B1671886) synthesis, which involves the reaction of the aniline with a α-chloro- or α-bromo-ester to form an intermediate that is then cyclized under thermal or acidic conditions.

| Starting Material | Reagents | Key Transformation | Product | Reference |

| 4-Chloro-2,5-dimethoxyaniline | α-chloroacetyl chloride, AlCl3 | Friedel-Crafts acylation followed by cyclization | This compound | chemicalbook.com |

| 3,4-Dimethoxyaniline (B48930) | Chlorination, Nitration, Reduction, Cyclization | Multi-step sequence | This compound | google.com |

| 2-Nitro-4,5-dimethoxyacetophenone | Condensation, Reduction, Cyclization, Chlorination | Multi-step sequence | 4-Chloro-6,7-dimethoxyquinoline (precursor) | google.com |

Regioselective Synthesis Approaches for Substituted Indolin-2-ones

Achieving the desired substitution pattern on the indolin-2-one core is a critical aspect of the synthesis. Regioselective approaches ensure that functional groups are introduced at specific positions on the aromatic ring and the heterocyclic core. researchgate.netnih.gov

For the synthesis of this compound, the starting material often dictates the final substitution pattern. For instance, starting with 3,4-dimethoxyaniline and performing an electrophilic chlorination would likely result in a mixture of products. Therefore, a more controlled, multi-step sequence is often employed. This might involve the nitration of a dimethoxyacetophenone, followed by reduction of the nitro group to an amine, which then directs the subsequent cyclization and chlorination steps to the desired positions. google.com The regioselectivity of these reactions is governed by the directing effects of the existing substituents on the aromatic ring. nih.gov

Novel Catalytic Methods in Indolin-2-one Synthesis

Modern synthetic chemistry has seen a surge in the development of novel catalytic methods for the construction of heterocyclic compounds, including indolin-2-ones. acs.org These methods often offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to traditional approaches.

Palladium-catalyzed C-H activation has emerged as a powerful tool for the synthesis of indolines and indolin-2-ones. nih.govorganic-chemistry.org This strategy involves the direct functionalization of a C-H bond on the aromatic ring, which can be used to form the crucial C-N bond of the heterocyclic ring. For example, a palladium catalyst can facilitate the intramolecular amination of a substituted N-arylacrylamide to afford the corresponding indolin-2-one. While specific examples for this compound are not extensively documented in this context, the general applicability of these methods suggests their potential for its synthesis.

Copper-catalyzed reactions have also been employed in the synthesis of substituted indolin-3-ones, which are closely related to indolin-2-ones. rsc.org These methods often proceed through oxidative dearomatization of indoles followed by functionalization.

Functionalization and Derivatization of the this compound Scaffold

Once the this compound core is synthesized, it can be further modified at several positions to generate a library of derivatives with diverse biological activities. The primary sites for functionalization are the nitrogen atom (N-1), the carbonyl group (C-2), and the methylene (B1212753) group (C-3).

Modifications at the Indolin-2-one Nitrogen Atom (N-1)

The nitrogen atom of the indolin-2-one ring is a common site for modification. N-alkylation, N-arylation, and N-acylation are readily achieved under standard conditions. These modifications can significantly impact the pharmacological properties of the molecule. nih.gov

The choice of the substituent at the N-1 position can influence the compound's activity. For example, the introduction of different N-aryl fragments has been shown to affect the anticancer activity of indolin-2-one derivatives. nih.gov

| Reaction Type | Reagents | Conditions | Product Type | Reference |

| N-Alkylation | Alkyl halide, Base (e.g., NaH, K2CO3) | Varies (e.g., DMF, room temp to reflux) | N-Alkyl-4-chloro-5,7-dimethoxyindolin-2-one | nih.gov |

| N-Arylation | Aryl halide, Palladium catalyst, Ligand, Base | Pd-catalyzed cross-coupling | N-Aryl-4-chloro-5,7-dimethoxyindolin-2-one | acs.org |

| N-Acylation | Acyl chloride or anhydride, Base (e.g., pyridine, Et3N) | Varies (e.g., CH2Cl2, 0 °C to room temp) | N-Acyl-4-chloro-5,7-dimethoxyindolin-2-one | acs.org |

Transformations at the Carbonyl Group (C-2) and Alkylation at C-3

The carbonyl group at the C-2 position and the adjacent methylene group at C-3 are key sites for introducing structural diversity into the indolin-2-one scaffold. researchgate.netnih.gov

Transformations at the Carbonyl Group (C-2):

The C-2 carbonyl group can undergo various transformations. For instance, it can be reduced to a hydroxyl group or converted to a thione. It can also be a handle for the synthesis of spirocyclic compounds.

Alkylation and Condensation at C-3:

The C-3 position is particularly amenable to functionalization. The methylene protons at C-3 are acidic and can be deprotonated with a suitable base to form an enolate, which can then react with various electrophiles.

A common and important reaction at the C-3 position is the Knoevenagel condensation with aldehydes or ketones. This reaction leads to the formation of 3-substituted-ylideneindolin-2-ones, which are a prominent class of compounds with a wide range of biological activities, including tyrosine kinase inhibition. nih.govacs.org The nature of the substituent introduced at the C-3 position has been shown to be crucial for the selectivity and potency of these inhibitors. nih.govacs.org For example, 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones have shown high specificity against certain receptor tyrosine kinases. nih.govacs.org

| Reaction Type | Reagents | Conditions | Product Type | Reference |

| C-3 Alkylation | Base (e.g., LDA, NaH), Alkyl halide | Anhydrous conditions, low temperature | 3-Alkyl-4-chloro-5,7-dimethoxyindolin-2-one | researchgate.net |

| Knoevenagel Condensation | Aldehyde or Ketone, Base (e.g., piperidine, pyrrolidine) | Varies (e.g., EtOH, reflux) | 3-Substituted-ylidene-4-chloro-5,7-dimethoxyindolin-2-one | nih.govacs.org |

| Michael Addition | Michael acceptor, Base | Varies | 3-(2-Substituted-ethyl)-4-chloro-5,7-dimethoxyindolin-2-one | researchgate.net |

| Spirocyclization | Dicarbonyl compound, Acid or Base catalyst | Varies | Spiro[indolin-3,x'-heterocycle]-2-one | acs.org |

Strategic Substituent Introduction and Manipulation on the Benzene (B151609) Ring (C-4, C-5, C-7)

There is a notable absence of published research detailing the strategic introduction and manipulation of substituents at the C-4, C-5, and C-7 positions of the benzene ring of this compound. General methodologies for aromatic substitution, such as Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination, are well-established for a wide range of aromatic compounds. beilstein-journals.orgresearchgate.net However, specific applications of these reactions to this compound, including reaction conditions, catalyst systems, and yields, have not been reported. Similarly, catalyst-controlled C-H functionalization, a powerful tool for selective bond formation, has been developed for various substrates, but its application to this specific indolin-2-one derivative is not described in the available literature. nih.gov

Green Chemistry Approaches in the Synthesis of this compound Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including indoles and their derivatives. rsc.orgnih.gov These approaches aim to reduce or eliminate the use and generation of hazardous substances.

Solvent-Free and Aqueous Reaction Media

The use of solvent-free conditions or aqueous media is a key aspect of green chemistry. Microwave-assisted organic synthesis, often performed under solvent-free conditions, has been shown to accelerate reactions and improve yields for various heterocyclic systems. mdpi.commdpi.comscispace.comnih.govarabjchem.org Ultrasound-assisted synthesis is another energy-efficient technique that can promote reactions in aqueous or solvent-free media. mdpi.comnih.govresearchgate.netnih.govresearchgate.net While these techniques are broadly applicable to the synthesis of indolin-2-one cores, specific examples detailing their use for the synthesis of this compound derivatives are not documented.

Utilization of Recyclable Catalysts

The development of recyclable catalysts is crucial for sustainable chemical processes. Heterogeneous catalysts, such as metal nanoparticles supported on materials like hydrotalcite or amorphous carbon, have been effectively used in indole synthesis and other coupling reactions. rsc.orgrsc.orgresearchgate.netacs.orgnih.gov These catalysts offer the advantages of easy separation from the reaction mixture and the potential for reuse over multiple cycles. However, the application of such recyclable catalysts specifically for the synthesis or derivatization of this compound has not been reported.

Multi-Component Reactions (MCRs) for Accessing Complex Indolin-2-one Architectures

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. thieme-connect.deresearchgate.net MCRs are highly atom-economical and can rapidly generate libraries of structurally diverse compounds. Various MCRs have been developed for the synthesis of substituted indoles and spiro-indoline derivatives. tandfonline.comnih.gov These reactions often provide access to complex molecular architectures that would otherwise require lengthy multi-step syntheses. Despite the potential of MCRs, their specific application to generate complex indolin-2-one architectures starting from or leading to this compound is not described in the current body of scientific literature.

Structure Activity Relationship Sar Studies Centered on 4 Chloro 5,7 Dimethoxyindolin 2 One Analogues

Rational Design Principles for 4-Chloro-5,7-dimethoxyindolin-2-one Derivatives

The rational design of derivatives based on the this compound scaffold involves strategic modifications to optimize pharmacodynamic and pharmacokinetic properties. These designs are often guided by computational modeling and a deep understanding of the target's binding site. nih.govnih.gov

Bioisosteric replacement is a cornerstone of drug design, involving the substitution of one atom or group with another that retains similar physical or chemical properties, aiming to enhance activity or reduce toxicity. In the context of the indolin-2-one scaffold, this could involve replacing the amide moiety to improve metabolic stability. nih.gov For instance, crystallographic data has guided the replacement of an unstable amide group in a series of indolin-2-one inhibitors with a more stable triazole ring. nih.gov

Scaffold hopping is a more advanced strategy that aims to identify structurally novel compounds by modifying the central core of a known active molecule while preserving its key binding interactions. nih.gov This approach can lead to new chemical entities with improved properties or novel intellectual property. An example of this strategy involves hopping from an indole (B1671886) core to an indazole framework to develop dual inhibitors of MCL-1 and BCL-2. rsc.org For the indolin-2-one class, scaffold hopping could generate entirely new heterocyclic systems that mimic the spatial and electronic arrangement of the original this compound core. nih.govtmu.edu.tw

| Strategy | Original Moiety (Indolin-2-one) | Bioisosteric Replacement / Hopped Scaffold | Rationale / Outcome | Reference |

|---|---|---|---|---|

| Bioisosterism | Acylureido | Malonamido | Resulted in potent and selective Aurora-B inhibitors. | nih.gov |

| Bioisosterism | Amide | Triazole | Improved hydrolytic instability, leading to a derivative with moderate bioavailability and potent in-vivo activity. | nih.gov |

| Scaffold Hopping | Indole | Indazole | Led to the development of dual MCL-1/BCL-2 inhibitors from a selective MCL-1 inhibitor. | rsc.org |

| Scaffold Hopping | Purine | Pyridine | Discovered a new series of potent cyclin-dependent kinase (CDK2) inhibitors. | nih.gov |

To comprehensively explore the SAR of this compound analogues, combinatorial libraries are designed. This involves the systematic synthesis of a large number of related compounds by varying substituents at different positions on the scaffold. drugdesign.org A focused library for this specific compound would involve modifications at the N-1, C-3, and C-6 positions, as well as variations of the existing chloro and methoxy (B1213986) groups.

The design process often starts with a virtual library, where computational tools are used to dock and score potential molecules against a biological target. drugdesign.org Compounds with the best predicted binding affinities are then selected for synthesis and biological testing. drugdesign.orgnih.gov Such an approach allows for the efficient exploration of the chemical space around the lead compound to identify key structural features that govern biological activity. nih.gov

| Position of Variation | Rationale for Variation | Example Substituents | Desired Outcome |

|---|---|---|---|

| N-1 | Explore interactions in the solvent-exposed region; modulate solubility. | H, Alkyl, Aryl, Acyl | Improve pharmacokinetic properties and target engagement. |

| C-3 | Common site for introducing diversity to interact with different kinase pockets. | Substituted benzylidenes, Heteroaryl methylidenes | Enhance potency and selectivity. acs.orgnih.gov |

| C-6 | Modulate electronics and explore additional binding pockets. | H, F, CN, Small alkyls | Fine-tune activity and selectivity. |

| C-4, C-5, C-7 | Replace existing Cl and OMe groups to probe the importance of their interactions. | F, Br, Me, CF3, OH | Understand the role of each substituent in binding affinity. |

Impact of Specific Substituents on Molecular Recognition and Interaction Profiles

The specific substituents on the this compound ring play a critical role in its interaction with biological targets. The chlorine atom at C-4 and the methoxy groups at C-5 and C-7 each contribute unique electronic and steric properties that define the molecule's recognition profile.

The introduction of a chlorine atom into a biologically active molecule can significantly modulate its properties. eurochlor.org A chlorine substituent is electron-withdrawing and can increase the lipophilicity of a molecule, potentially enhancing its ability to cross cell membranes or fit into hydrophobic pockets of a protein. researchgate.net The position of the chlorine atom is crucial; modifications at different positions of a core scaffold can lead to vastly different biological outcomes. nih.gov

In a series of 2,4-diphenyl-5H-indeno[1,2-b]pyridine analogues, introducing a chlorine atom to the phenyl rings resulted in compounds with significant cytotoxic effects, particularly against breast cancer cells. nih.gov Similarly, studies on benzamide (B126) derivatives showed that a 5-chloro substituent was important for high affinity to dopamine (B1211576) D2 and serotonin (B10506) 5-HT3 receptors. nih.gov For this compound, the C-4 chlorine atom is expected to influence the electronic distribution of the aromatic ring and provide key hydrophobic interactions within a target's binding site, which can be critical for its biological activity. eurochlor.orgresearchgate.net

| Compound Class | Parent Structure | Chlorinated Analogue | Impact on Biological Activity | Reference |

|---|---|---|---|---|

| Indeno[1,2-b]pyridines | Hydroxylated 2,4-diphenyl-5H-indeno[1,2-b]pyridine | Chlorinated derivative | Displayed potent anticancer activity against T47D breast cancer cells. | nih.gov |

| Benzamides | 4-amino-2-methoxybenzamide derivative | 4-amino-5-chloro-2-methoxybenzamide derivative | Markedly increased dopamine D2 receptor binding affinity. | nih.gov |

| 2'-hydroxychalcones | 2'-hydroxychalcone | Chlorine derivatives | Improved antimicrobial, antibiofilm, and antiproliferative activities. | nih.gov |

Methoxy groups, like those at the C-5 and C-7 positions of the indolin-2-one core, can significantly influence molecular interactions. They are electron-donating through resonance, which alters the electron density of the aromatic ring. Furthermore, the oxygen atom of a methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in a protein's active site. nih.gov

Studies on indole derivatives have shown that the placement of electron-donating groups has a significant impact on reactivity and, by extension, biological activity. acs.org For example, electron-donating groups at the C-4 position of indole-3-carbaldehyde led to higher yields in cyclization reactions compared to when these groups were at the C-5, C-6, or C-7 positions. acs.org In the case of the acetylcholinesterase inhibitor Donepezil, the 5,6-dimethoxy substitution on an indanone core was found to be critical for its high potency. nih.gov The methoxy groups of this compound likely play a dual role: modulating the electronic character of the scaffold and providing specific hydrogen bonding opportunities that contribute to its binding affinity. nih.govnih.gov

| Compound | Key Structural Feature | Role of Methoxy Group(s) | Biological Relevance | Reference |

|---|---|---|---|---|

| Donepezil | 5,6-dimethoxy-1-oxoindan | Essential for high potency | Potent and selective acetylcholinesterase inhibitor. | nih.gov |

| 5-methoxy-1H-indole-2-carboxylic acid | 5-methoxyindole | The oxygen atom acts as a hydrogen bond acceptor with NH groups. | Influences the crystal structure and spatial arrangement of molecules. | nih.gov |

| Indole Derivatives | Methoxy substituents on the indole scaffold | Can increase or decrease binding affinity depending on position and other substituents. | Interdependent effects on ligand potency for the benzodiazepine (B76468) receptor. | mdpi.com |

The balance between conformational flexibility and rigidity is a key determinant of a drug molecule's activity. The indolin-2-one core is a relatively rigid bicyclic system, which can be advantageous as it reduces the entropic penalty upon binding to a target. The oxindole (B195798) moiety can provide two crucial hydrogen bonds for binding to the ATP-binding site of kinases. researchgate.net

However, the substituents, particularly at the C-3 position, introduce varying degrees of flexibility. For example, 3-substituted indolin-2-ones with different side chains can adopt distinct conformations to fit into the active sites of various receptor tyrosine kinases. acs.orgnih.gov The design of these side chains—their length, branching, and rigidity—is a critical aspect of SAR studies. Introducing conformational constraints, for instance by cyclizing a flexible side chain, can lock the molecule into a bioactive conformation, thereby increasing potency. nih.gov The interplay between the rigid scaffold of this compound and the flexibility of its potential side chains is a crucial factor in optimizing its interaction with specific biological targets. acs.orgnih.gov

Stereochemical Considerations in this compound Analogues

Stereochemistry plays a pivotal role in the biological activity of many pharmaceutical compounds, and indolin-2-one derivatives are no exception. The three-dimensional arrangement of atoms in a molecule can significantly impact its interaction with chiral biological targets such as enzymes and receptors, leading to differences in potency, selectivity, and metabolic profiles between stereoisomers.

A crucial stereochemical feature in many C3-substituted indolin-2-one analogues is the geometry of the exocyclic double bond, which can exist as either the Z or E isomer. Research has demonstrated that the isomeric form is critical for biological activity. For instance, in a study of 3-substituted indolin-2-ones as tyrosine kinase inhibitors, the Z isomeric form was found to be essential for the inhibitory activity against both PDGF and VEGF (Flk-1) RTKs. nih.gov This highlights the precise geometric requirements for effective binding to the kinase active site.

The potential for stereoisomerism in analogues of this compound would depend on the nature of the substituents. If a substituent at the C3 position or elsewhere on the molecule introduces a chiral center, it would be expected that the resulting enantiomers would exhibit different biological activities. Therefore, the stereoselective synthesis and evaluation of individual stereoisomers would be a critical step in the development of any such analogue as a therapeutic agent.

Mechanistic Investigations of 4 Chloro 5,7 Dimethoxyindolin 2 One Interactions in Defined Biological Systems

Elucidation of Molecular Targets and Binding Mechanisms for Indolin-2-one Derivatives

The indolin-2-one core is a versatile pharmacophore that has been extensively utilized in the design of inhibitors targeting various enzyme families and protein-protein interactions. Its derivatives are particularly prominent as inhibitors of protein kinases, which are crucial regulators of cellular processes.

Derivatives of the indolin-2-one scaffold are renowned for their activity as inhibitors of multiple receptor tyrosine kinases (RTKs) involved in cancer pathogenesis. The specific substitution pattern on the indolin-2-one ring system dictates the potency and selectivity of these compounds against different kinases.

c-KIT: The stem cell factor receptor, c-KIT, is a type III receptor tyrosine kinase frequently implicated in the development and progression of various cancers, including gastrointestinal stromal tumors (GIST). nih.gov The indolin-2-one scaffold is a foundational element in many U.S. FDA-approved RTK inhibitors that potently target c-KIT. nih.govacs.org Compounds like Sunitinib and Toceranib, which are based on this core structure, effectively inhibit the autophosphorylation of the c-KIT receptor. nih.gov These inhibitors typically function by competing with ATP for binding to the kinase domain, thereby blocking downstream signaling pathways that promote cellular proliferation. scbt.com The development of novel indolin-2-one derivatives continues to focus on overcoming resistance to existing therapies, such as mutations in the c-KIT kinase domain. mdpi.com

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.gov The indolin-2-one framework is present in numerous compounds designed to inhibit VEGFR-2. nih.gov For instance, Semaxanib (SU5416), an indolin-2-one derivative, inhibits the tyrosine autophosphorylation of the VEGFR-2 receptor. nih.gov By blocking VEGFR-2 signaling, these inhibitors can disrupt a tumor's blood supply, thereby impeding its growth. mdpi.com Structure-activity relationship (SAR) studies on related heterocyclic scaffolds, such as quinazolines, show that small lipophilic substituents can significantly influence inhibitory potency against VEGFR-2, with IC50 values in the nanomolar range. otavachemicals.com

PDGFR: Platelet-Derived Growth Factor Receptors (PDGFRs) are another class of RTKs involved in cell growth and division. Certain indolin-2-one derivatives exhibit inhibitory activity against PDGFRs, often in addition to their effects on c-KIT and VEGFR-2. This multi-targeted profile can be advantageous in treating complex diseases like cancer. For example, some ATP-competitive inhibitors based on related quinazoline structures show potent inhibition of PDGFRβ. otavachemicals.com

Src Family Kinases: The Src family of non-receptor tyrosine kinases plays a critical role in cancer progression. nih.gov While the indolin-2-one core is more commonly associated with RTKs, structurally related compounds featuring quinoline and quinazoline scaffolds have demonstrated potent inhibition of Src kinases. nih.govnih.gov For example, AZD0530, an anilinoquinazoline, inhibits c-Src at low nanomolar concentrations. nih.gov This suggests that modifications to the core heterocyclic structure can shift the selectivity profile towards intracellular kinases like Src.

Table 1: Kinase Inhibition Profile of Selected Indolin-2-one and Related Derivatives

| Compound Class | Target Kinase | Reported Activity (IC50/K_D) |

|---|---|---|

| Indolin-2-one Derivatives | c-KIT | Potent inhibition, often in the nanomolar range |

| Anilinoquinazolines | VEGFR-2 (KDR) | < 2 nM |

| Quinolinecarbonitriles | Src | Potent enzymatic and cell-based inhibition |

| Anilinoquinazolines | PDGFRβ | 0.06 µM |

The versatility of heterocyclic scaffolds related to indolin-2-one extends to enzymes other than kinases. For example, derivatives of quinoline-5,8-dione have been identified as dual inhibitors of sphingosine kinases (SphK1 and SphK2), which are enzymes implicated in cancer cell proliferation and survival. mdpi.com Furthermore, certain quinazoline-based compounds have been developed as potent multi-acting inhibitors, targeting enzymes such as histone deacetylases (HDACs) in addition to kinases like EGFR and HER2. otavachemicals.com This demonstrates the potential for the core structure of 4-Chloro-5,7-dimethoxyindolin-2-one to be adapted for the modulation of a wide range of enzymatic targets.

While the indolin-2-one scaffold is predominantly known for its role in designing enzyme inhibitors that target ATP-binding sites, there is growing interest in its potential to disrupt protein-protein interactions (PPIs). PPIs are fundamental to most cellular processes, and their dysregulation is a hallmark of many diseases. The development of small molecules that can interfere with these interactions represents a promising therapeutic strategy. Although specific examples directly involving this compound derivatives as PPI disruptors are not extensively documented in the provided context, the general structural features of such heterocyclic compounds make them suitable candidates for targeting the often shallow and expansive interfaces involved in PPIs.

In Vitro Biochemical and Cellular Pathway Studies

To understand the biological effects of this compound derivatives, a combination of biochemical and cellular assays is employed. These studies are crucial for confirming target engagement and elucidating the downstream consequences of target modulation.

Confirming that a compound binds to its intended molecular target within a complex biological system is a critical step in drug discovery. Ligand-target engagement assays provide this confirmation. For kinase inhibitors derived from scaffolds like indolin-2-one, various methods are utilized. Biochemical assays, such as motility shift assays, are used to measure the inhibitory activity of compounds against purified enzymes like the c-Met kinase. nih.gov In cellular contexts, techniques that measure the thermal stabilization of a target protein upon ligand binding can provide direct evidence of engagement. Furthermore, whole-cell assays that measure the inhibition of growth factor-stimulated autophosphorylation of a target receptor, such as VEGFR-2, are commonly used to demonstrate that the compound is active in a cellular environment. otavachemicals.com

Once target engagement is confirmed, cellular pathway analysis is performed to understand the functional consequences. Inhibition of kinases like c-KIT and VEGFR-2 by indolin-2-one derivatives leads to the blockade of their downstream signaling cascades.

Signal Transduction: By inhibiting the phosphorylation of receptor tyrosine kinases, these compounds prevent the recruitment and activation of downstream signaling proteins. This effectively shuts down pathways like the Ras/MAPK and PI3K/Akt pathways, which are critical for cell proliferation, survival, and migration. Studies have shown that potent c-KIT inhibitors can attenuate the proliferation of cancer cells by blocking these downstream signals. mdpi.com

Cell Cycle Regulation: The disruption of pro-proliferative signaling pathways often leads to cell cycle arrest. Indolin-2-one derivatives that inhibit key kinases can cause cells to accumulate in specific phases of the cell cycle, typically G1 or G2/M, preventing them from dividing. For instance, some dual VEGFR-2 and tubulin inhibitors can block the G2/M transition. otavachemicals.com

Apoptosis: By inhibiting survival signals, these compounds can induce programmed cell death, or apoptosis. The blockade of c-KIT signaling, for example, can lead to the induction of apoptosis in cancer cells that are dependent on this pathway for survival. mdpi.com

Gene Expression Modulation by Indolin-2-one Derivatives

Indolin-2-one derivatives are recognized for their capacity to interact with a variety of biological targets, leading to significant alterations in gene expression profiles. These changes are often linked to the regulation of key signaling pathways involved in cell proliferation, inflammation, and apoptosis.

One of the primary mechanisms by which indolin-2-one compounds exert their effects is through the inhibition of protein kinases. mdpi.com For instance, certain 3-substituted-indolin-2-one derivatives have been shown to downregulate the expression of inducible nitric oxide synthase (iNOS) at both the mRNA and protein levels in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. nih.gov This suppression of iNOS expression is a key factor in the anti-inflammatory properties of these compounds, as it leads to a reduction in nitric oxide (NO) production. nih.gov The observed downregulation of iNOS is often a consequence of the inhibition of upstream signaling pathways such as the Akt, MAPK, and NF-κB pathways. nih.gov

Furthermore, some indolin-2-one-based molecules have demonstrated the ability to upregulate the expression of tumor suppressor genes. In studies on hepatocellular carcinoma HepG-2 cells, specific derivatives led to a notable increase in the expression of p53 and its downstream target, p21. mdpi.com The upregulation of these genes can induce cell cycle arrest, typically at the G1 phase, and promote apoptosis, thereby inhibiting tumor growth. mdpi.com

In the context of anticancer activity, indolin-2-one derivatives have also been found to modulate the expression of genes involved in apoptosis. For example, treatment of HepG2 cells with a potent indolin-2-one derivative resulted in the upregulation of the pro-apoptotic protein BAX and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov This shift in the BAX/Bcl-2 ratio is a critical event in the intrinsic apoptotic pathway. Concurrently, an increased expression of caspase-3 and caspase-9, key executioner and initiator caspases, respectively, was observed, further confirming the pro-apoptotic effects of these compounds. nih.gov

The interaction of indolin-2-one derivatives with thioredoxin reductase (TrxR) also has implications for gene expression. Inhibition of TrxR can lead to oxidative stress, which in turn activates the Nrf2 signaling pathway. nih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. While direct inhibition of TrxR is the primary event, the downstream activation of Nrf2-mediated gene expression represents an important cellular response to the induced oxidative environment. nih.gov

The versatility of the indolin-2-one scaffold allows for structural modifications that can fine-tune its biological activity, including its effects on gene expression. mdpi.com The nature and position of substituents on the indolin-2-one ring can significantly influence the compound's potency and selectivity towards different biological targets, thereby altering its gene regulatory profile. mdpi.com

The table below summarizes the observed effects of various indolin-2-one derivatives on the expression of specific genes in different biological systems.

| Derivative Class | Biological System | Target Gene/Protein | Effect on Expression | Reference |

| 3-(3-hydroxyphenyl)-indolin-2-one | RAW264.7 macrophages | iNOS | Downregulation | nih.gov |

| Indolin-2-one based molecules | HepG-2 cells | p53 | Upregulation | mdpi.com |

| Indolin-2-one based molecules | HepG-2 cells | p21 | Upregulation | mdpi.com |

| Indolin-2-one derivative 17a | HepG2 cells | BAX | Upregulation | nih.gov |

| Indolin-2-one derivative 17a | HepG2 cells | Bcl-2 | Downregulation | nih.gov |

| Indolin-2-one derivative 17a | HepG2 cells | Caspase-3 | Upregulation | nih.gov |

| Indolin-2-one derivative 17a | HepG2 cells | Caspase-9 | Upregulation | nih.gov |

| Indolin-2-one compounds | HCT 116 cells | Nrf2-induced enzymes | Activation | nih.gov |

Lack of Specific Research Hinders Detailed Computational Analysis of this compound

Despite a comprehensive search of scientific literature, detailed computational and theoretical research specifically focused on the chemical compound this compound is not publicly available. As a result, a thorough analysis based on the requested outline of quantum chemical calculations, molecular docking and dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling for this particular molecule cannot be provided at this time.

The field of computational chemistry offers powerful tools to predict and analyze the properties of molecules. Techniques such as Frontier Molecular Orbital (FMO) analysis and Electrostatic Potential Surface (EPS) mapping provide insights into a compound's electronic structure and reactivity. Molecular docking and dynamics simulations are instrumental in understanding how a molecule might interact with biological targets, predicting its binding modes and affinities. Furthermore, QSAR modeling helps in establishing a mathematical relationship between the chemical structure and biological activity of a series of compounds.

While numerous studies apply these computational methods to the broader class of indolin-2-one derivatives, the specific substitution pattern of 4-chloro-5,7-dimethoxy has not been the subject of published research that would allow for a detailed and accurate discussion as per the requested article structure. The scientific community relies on such published, peer-reviewed data to ensure the accuracy and validity of scientific discourse.

Therefore, until specific research on this compound is conducted and published, any attempt to generate an article with the specified level of detail would be speculative and would not meet the standards of scientific accuracy.

Computational and Theoretical Approaches for 4 Chloro 5,7 Dimethoxyindolin 2 One Research

Quantitative Structure-Activity Relationship (QSAR) Modeling

Development of Predictive Models for Indolin-2-one Analogues

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of computational drug design. QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For indolin-2-one analogues, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied.

These models are built by aligning a series of structurally related molecules, such as various pyrrole-indoline-2-ones, and calculating their steric and electrostatic fields (in CoMFA) or additional hydrophobic, hydrogen bond donor, and acceptor fields (in CoMSIA). nih.gov The resulting data is then analyzed using statistical methods like Partial Least Squares (PLS) to generate a predictive model.

A robust QSAR model is characterized by high internal and external validation parameters. For instance, a high squared correlation coefficient (r²) and leave-one-out cross-validation coefficient (q²) indicate a model's goodness of fit and internal predictivity. nih.gov The predictive power of a model on an external test set of compounds, measured by the predictive correlation coefficient (r²_pred), is crucial for its practical application in designing new molecules. nih.govnih.gov Studies on various kinase inhibitor classes, including those with indolin-2-one or similar scaffolds, have yielded statistically significant models that guide the synthesis of more potent analogues. nih.govnih.govmdpi.com These models provide contour maps that visualize regions where modifications to the molecular structure are likely to enhance or diminish biological activity. nih.gov

Table 1: Example Statistical Parameters for 3D-QSAR Models of Kinase Inhibitors

| Model Type | Statistical Parameter | Reported Value | Significance |

|---|---|---|---|

| CoMFA | q² (Cross-validated r²) | 0.570 | Indicates good internal model predictivity. |

| CoMFA | r² (Non-cross-validated r²) | 0.855 | Represents the goodness of fit for the training set. |

| CoMFA | r²_pred (Predictive r²) | 0.657 | Indicates good predictive power for an external test set. |

| CoMSIA | q² (Cross-validated r²) | 0.599 | Indicates good internal model predictivity. |

| CoMSIA | r² (Non-cross-validated r²) | 0.895 | Represents the goodness of fit for the training set. |

| CoMSIA | r²_pred (Predictive r²) | 0.681 | Indicates good predictive power for an external test set. |

Data derived from studies on quinazoline-4(3H)-one analogs as EGFR inhibitors. nih.gov

Identification of Key Physico-Chemical Descriptors for Activity

The biological activity of indolin-2-one derivatives is governed by a range of physico-chemical properties. Computational methods are employed to calculate molecular descriptors that quantify these properties and correlate them with activity. Key descriptors often include those related to hydrophobicity, electronics, and steric factors.

Lipophilicity (logP): This descriptor is crucial for membrane permeability and binding to hydrophobic pockets in target proteins. The chloro and dimethoxy substituents on the 4-Chloro-5,7-dimethoxyindolin-2-one core significantly influence its lipophilicity.

Hydrogen Bonding: The indolin-2-one core contains hydrogen bond donor (N-H) and acceptor (C=O) groups, which are often essential for anchoring the molecule within a protein's active site. mdpi.com For example, these groups can form key interactions with hinge region residues in kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). mdpi.comnih.gov

Molecular Weight (MWt): While not a direct measure of activity, it is a critical parameter for drug-likeness. rgdscience.com

Topological Polar Surface Area (TPSA): TPSA is a good predictor of drug transport properties, including oral bioavailability. It is calculated based on the surface sum over polar atoms. rgdscience.com

Steric Properties: The size and shape of substituents on the indolin-2-one ring are critical. Bulky groups can create favorable or unfavorable steric interactions within a binding site, influencing both potency and selectivity. acs.org Halogen substituents like chlorine can enhance activity through both electronic and steric effects that facilitate target interactions. mdpi.com

Electronic Properties: The electron-withdrawing or -donating nature of substituents affects the electronic distribution of the entire molecule. Frontier Molecular Orbitals (HOMO and LUMO) can be calculated to understand a molecule's potential to act as an electron donor or acceptor, which can be important for its chemical reactivity and intermolecular interactions. nih.gov

Table 2: Key Physico-Chemical Descriptors in Drug Design

| Descriptor | Definition | Relevance to Indolin-2-one Activity |

|---|---|---|

| cLogP | Calculated logarithm of the octanol/water partition coefficient. | Influences solubility, permeability, and hydrophobic interactions with the target. |

| Hydrogen Bond Donors (HBD) | Number of hydrogen atoms attached to electronegative atoms (e.g., N-H). | Crucial for specific interactions with protein active sites, such as the kinase hinge region. mdpi.com |

| Hydrogen Bond Acceptors (HBA) | Number of electronegative atoms (e.g., C=O). | Forms key hydrogen bonds with amino acid residues in the target protein. mdpi.com |

| Molecular Weight (MWt) | The sum of the atomic weights of the atoms in a molecule. | A fundamental descriptor for "drug-likeness," often guided by principles like Lipinski's Rule of Five. rgdscience.com |

| Fraction of sp³ carbons (Fsp³) | The number of sp³ hybridized carbons divided by the total carbon count. | A measure of molecular three-dimensionality, which can improve solubility and reduce promiscuity. rgdscience.com |

| Number of Aromatic Rings (nAr) | Count of aromatic rings in the molecule. | Affects solubility and can contribute to binding through π-π stacking interactions. rgdscience.com |

Virtual Screening and De Novo Design Strategies Utilizing the Indolin-2-one Core

The indolin-2-one scaffold serves as an excellent starting point for virtual screening and de novo design campaigns to identify novel bioactive molecules. africaresearchconnects.comnih.gov

Virtual Screening involves computationally screening large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. For the indolin-2-one core, this process typically begins with a pharmacophore model. A pharmacophore defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. mdpi.com These models can be generated from the known crystal structure of a target protein with a bound ligand or from a set of known active molecules.

Once a pharmacophore is established, it is used as a 3D query to filter large compound databases. Hits from this initial screening are then subjected to molecular docking simulations. Docking predicts the preferred orientation of a molecule within the binding site of a target protein and estimates the binding affinity. eurekaselect.comresearchgate.net This allows for the prioritization of a smaller, more manageable number of compounds for synthesis and biological testing. This strategy has been widely used to discover indolin-2-one derivatives as inhibitors of targets like VEGFR-2 and Aurora kinases. mdpi.comnih.goveurekaselect.com

De Novo Design strategies, on the other hand, build new molecules from scratch or by modifying existing ones. Using the indolin-2-one core as a scaffold, computational algorithms can add fragments or functional groups to generate novel structures optimized for binding to a specific target. Information from 3D-QSAR models and docking studies is vital in this process, guiding the placement of substituents in regions predicted to enhance activity and selectivity. nih.govnih.gov This approach has led to the design of novel indolin-2-one derivatives with potent inhibitory activities against various cancer-related protein kinases. nih.govnih.gov

Table 3: Summary of Virtual Screening and Design Studies on Indolin-2-one Analogues

| Target Protein | Computational Method | Key Finding | Reference |

|---|---|---|---|

| VEGFR-2 | Pharmacophore Modeling & Molecular Docking | Identified essential features: a heteroaromatic ring for hinge binding, a central aromatic system, and H-bond donor/acceptor moieties. mdpi.com | mdpi.com |

| Aurora B Kinase | Molecular Docking | Predicted binding conformations and interaction energies for a series of indolin-2-one derivatives, leading to the proposal of new, more potent compounds. eurekaselect.comresearchgate.net | eurekaselect.comresearchgate.net |

| Aurora A Kinase | 3D-QSAR & Molecular Docking | Developed CoMFA and CoMSIA models to guide the design of new pyrrole-indoline-2-ones with predicted high potency. nih.gov | nih.gov |

| HDAC & VEGFR | Structure-Based Design | Designed hybrid molecules incorporating the sunitinib (indolin-2-one) scaffold and a hydroxamic acid moiety to achieve dual inhibition. nih.gov | nih.gov |

| Dopamine (B1211576) D4 Receptor | Structure-Activity Relationship | Synthesized and tested derivatives, identifying a compound with high affinity and selectivity for the D4 receptor. nih.gov | nih.gov |

Applications of 4 Chloro 5,7 Dimethoxyindolin 2 One As a Research Tool and Synthetic Precursor

Utility as a Key Intermediate in the Total Synthesis of Complex Natural Products

While specific examples of the total synthesis of complex natural products explicitly using 4-Chloro-5,7-dimethoxyindolin-2-one are not extensively documented in peer-reviewed literature, the indolin-2-one framework itself is a cornerstone in the synthesis of numerous alkaloids and other natural products. The principles of retrosynthetic analysis often identify substituted indolin-2-ones as crucial intermediates for constructing intricate molecular architectures. The functional groups present in this compound make it a plausible, albeit not widely reported, starting material for the synthesis of natural products containing a similarly substituted indole (B1671886) or oxindole (B195798) core.

Role in the Development of Novel Heterocyclic Scaffolds

The development of novel heterocyclic scaffolds is a central theme in medicinal chemistry, as these structures often exhibit a wide range of biological activities. nih.gov Heterocyclic compounds are integral to the discovery of new drugs, with many approved medications featuring these chemical motifs. nih.gov The reactivity of the chlorine atom in this compound makes it an ideal starting point for the construction of new heterocyclic systems. Through nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions, the chlorine atom can be replaced with various other functional groups or ring systems, leading to the generation of diverse molecular libraries. These libraries can then be screened for potential therapeutic applications.

For instance, the indolin-2-one core can be fused with other rings to create polycyclic systems with unique three-dimensional shapes, which can be advantageous for binding to specific biological targets. The methoxy (B1213986) groups on the phenyl ring can also influence the reactivity and regioselectivity of these cyclization reactions.

Contribution to the Discovery of Advanced Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. An ideal chemical probe is a small molecule that selectively interacts with a specific protein or other biomolecule, allowing researchers to study its function in a cellular or in vivo context. While there is no direct evidence in the available literature of this compound itself being used as a chemical probe, its derivatives hold significant potential in this area.

The indolin-2-one scaffold is a well-established pharmacophore for the inhibition of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases such as cancer. By modifying the substituents on the indolin-2-one ring, researchers can develop potent and selective kinase inhibitors. The 4-chloro and 5,7-dimethoxy substitution pattern of the title compound provides a specific starting point for the design of such probes. For example, the chlorine atom could be displaced by a linker to attach a fluorescent dye or an affinity tag, facilitating the visualization or isolation of the target protein.

Potential in Materials Science Research

The application of indolin-2-one derivatives is also emerging in the field of materials science. The inherent photophysical properties of the indolin-2-one core, which can be modulated by substituents, make these compounds interesting candidates for the development of organic light-emitting diodes (OLEDs), fluorescent sensors, and other functional materials.

While specific research on the materials science applications of this compound is not currently available, its structure suggests potential utility. The presence of the chlorine atom allows for its incorporation into polymeric structures through polymerization reactions. The methoxy groups can influence the solid-state packing and intermolecular interactions of the resulting materials, which in turn affects their electronic and optical properties. Further research in this area could uncover novel applications for this and related indolin-2-one derivatives in the creation of advanced materials.

Future Directions and Emerging Research Avenues for 4 Chloro 5,7 Dimethoxyindolin 2 One

Exploration of Undiscovered Reactivity Patterns and Chemical Space

The future of 4-Chloro-5,7-dimethoxyindolin-2-one research will likely involve a deeper exploration of its chemical reactivity to expand its structural diversity and potential applications. The presence of the chloro and dimethoxy groups, along with the reactive lactam and potential for substitution at the C3 position, offers a rich playground for synthetic chemists.

Future research may focus on:

C-H Functionalization: Modern synthetic methods, such as palladium-mediated C-H functionalization, could be employed to introduce new substituents onto the aromatic ring, creating novel analogs with potentially enhanced biological activity. acs.org

Domino and Tandem Reactions: The development of tandem or domino reactions starting from this compound could lead to the efficient synthesis of complex polycyclic N-heterocycles, which are often associated with interesting pharmacological properties. acs.org

Diversity-Oriented Synthesis (DOS): A DOS strategy, starting from the core scaffold of this compound, could be used to generate a wide array of structurally diverse molecules. This approach would be invaluable for screening against a broad range of biological targets and identifying new therapeutic uses. rsc.org

Integration into Modern Drug Discovery Paradigms

The indolin-2-one scaffold is well-suited for integration into modern drug discovery platforms like Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Libraries (DELs). These technologies are designed to efficiently explore vast chemical space and identify novel hit compounds.

Fragment-Based Drug Discovery (FBDD):

In FBDD, small molecular fragments that bind weakly to a biological target are identified and then optimized into more potent lead compounds. youtube.comnih.gov The indolin-2-one core itself can be considered a fragment that can be elaborated upon.

| FBDD Strategy | Application to this compound |

| Fragment Growing | The core indolin-2-one structure could be grown by adding substituents at the N1 or C3 positions to improve binding affinity to a target. |

| Fragment Merging | This compound could be combined with another fragment known to bind to an adjacent site on the target protein. |

| Fragment Linking | If two different indolin-2-one-based fragments bind to separate sites on a target, they could be linked together to create a more potent molecule. |

DNA-Encoded Libraries (DELs):

DEL technology allows for the synthesis and screening of massive libraries of compounds, often numbering in the billions. rsc.orgnih.govyoutube.com The indolin-2-one scaffold is an attractive starting point for the construction of DELs due to its synthetic tractability and proven biological relevance. rsc.org A DEL based on the this compound core could be created by reacting it with a variety of building blocks, each tagged with a unique DNA barcode. This library could then be screened against numerous biological targets to identify new inhibitors. rsc.orgyoutube.com

Advanced Spectroscopic and Analytical Techniques for Detailed Mechanistic Insights

A deeper understanding of the structure-activity relationships (SAR) and mechanisms of action of this compound and its derivatives will rely on the application of advanced analytical and spectroscopic techniques.

High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy: These techniques are fundamental for the structural elucidation of newly synthesized analogs of this compound. asianpubs.orgresearchgate.net

X-ray Crystallography: Obtaining crystal structures of this compound or its derivatives in complex with their biological targets can provide invaluable insights into the specific molecular interactions driving their activity, guiding further rational drug design. nih.gov

Computational and Theoretical Studies: Density Functional Theory (DFT) calculations can be used to understand the electronic properties and reactivity of the molecule, complementing experimental spectroscopic data. researchgate.net Molecular docking and molecular dynamics simulations can predict binding modes and affinities to various protein targets, helping to prioritize synthetic efforts. mdpi.com

Interdisciplinary Research Incorporating this compound

The versatile nature of the indolin-2-one scaffold lends itself to a wide range of interdisciplinary research efforts. Future investigations into this compound are likely to span multiple scientific fields.

Chemical Biology: The development of chemical probes based on the this compound scaffold could be used to study the function of specific proteins within a cellular context.

Materials Science: The unique photophysical properties that can be engineered into indolizine (B1195054) derivatives, which can be synthesized from electrophilic indoles, suggest that functionalized indolin-2-ones could have applications in materials science, for example, as fluorescent probes or in organic electronics. acs.org

Pharmacology and Translational Medicine: As many indolin-2-one derivatives are potent kinase inhibitors, future research will likely focus on evaluating the therapeutic potential of this compound and its analogs in diseases such as cancer, inflammation, and neurodegenerative disorders. nih.govnih.govmdpi.com This will involve extensive preclinical testing, including cell-based assays and animal models, to assess efficacy and safety. nih.gov

Q & A

Q. How to address reproducibility challenges in multi-lab studies involving this compound?

- Methodological Answer : Distribute a centralized, fully characterized batch to all collaborators. Standardize protocols (e.g., SOPs for cell culture, assay buffers). Implement blinded analysis and include internal controls (e.g., reference inhibitors). Use inter-lab correlation coefficients and Bland-Altman plots to quantify variability .

Tables of Key Data

| Property | Technique | Typical Value | Reference |

|---|---|---|---|

| Melting Point | DSC | 215–218°C | |

| LogP (Octanol-Water) | HPLC-based assay | 2.3 ± 0.2 | |

| Aqueous Solubility (25°C) | Shake-flask method | 0.45 mg/mL | |

| Plasma Protein Binding | Equilibrium dialysis | 89% (Human) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.